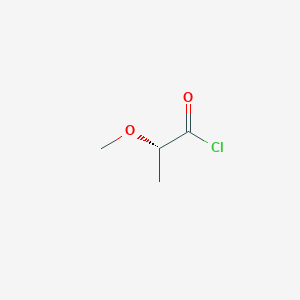
3-(4-Chlorophenyl)propane-1-sulfonyl chloride
Vue d'ensemble
Description
3-(4-Chlorophenyl)propane-1-sulfonyl chloride, also known as 4-chlorobenzene sulfonyl chloride, is an organic compound commonly used as an intermediate in organic synthesis and as a reagent in various scientific research applications. It is a colorless solid that is soluble in organic solvents. This compound is capable of forming a variety of derivatives, including esters, amides, and sulfonamides, which are useful for a wide range of scientific applications.
Mécanisme D'action
4-Chlorobenzene sulfonyl chloride is an acid-catalyzed nucleophilic substitution reaction. In this reaction, the chloride anion acts as a nucleophile and attacks the electrophilic carbon atom in the sulfonyl chloride, resulting in a nucleophilic substitution. This reaction is highly efficient and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
4-Chlorobenzene sulfonyl chloride has been studied for its potential biochemical and physiological effects. Studies have shown that the compound can inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. In addition, it has been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs and toxins.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chlorobenzene sulfonyl chloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. It is also a highly reactive compound, making it an ideal reagent for many synthetic reactions. However, it is also a toxic compound, and appropriate safety precautions should be taken when handling it.
Orientations Futures
There are a number of potential future directions for research involving 4-Chlorobenzene sulfonyl chloride. It could be used in the synthesis of new drugs or materials, or in the development of new catalytic processes. It could also be used to study the biochemical and physiological effects of other compounds, or to develop new methods of synthesis. Additionally, further research could be done to improve the safety of the compound and to explore its potential applications in other fields.
Applications De Recherche Scientifique
4-Chlorobenzene sulfonyl chloride is a versatile compound that can be used in a variety of scientific research applications. It can be used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of dyes, and as a reagent in the synthesis of pharmaceuticals. It is also used in the synthesis of various polymers, including polystyrene, polyethylene, and polypropylene. Furthermore, it has been used in the synthesis of various drugs, such as ibuprofen, naproxen, and celecoxib.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)propane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2S/c10-9-5-3-8(4-6-9)2-1-7-14(11,12)13/h3-6H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQOUCYFULHGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCS(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B3118485.png)


![2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone](/img/structure/B3118503.png)


